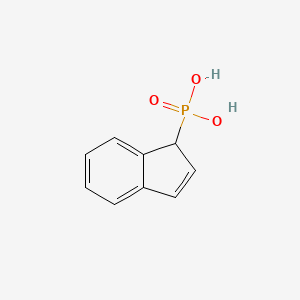

(1H-Inden-1-yl)phosphonic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9O3P |

|---|---|

Molecular Weight |

196.14 g/mol |

IUPAC Name |

1H-inden-1-ylphosphonic acid |

InChI |

InChI=1S/C9H9O3P/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H,(H2,10,11,12) |

InChI Key |

OFFLJKPNVQXOFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(C=CC2=C1)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1h Inden 1 Yl Phosphonic Acid

Direct Phosphonylation Strategies of 1H-Indene Systems

The direct introduction of a phosphonic acid group onto the 1H-indene core represents an atom-economical approach. These strategies focus on the formation of a carbon-phosphorus (C-P) bond at the C1 position of the indene (B144670) ring.

C-P Bond Formation Methodologies

The formation of a C-P bond is a cornerstone of organophosphorus chemistry. For a system like 1H-indene, the acidic nature of the protons at the C1 position offers a potential entry point for direct functionalization. One plausible, though not explicitly documented for this specific molecule, strategy involves the deprotonation of 1H-indene with a strong base to form an indenyl anion. This nucleophilic species could then react with a suitable phosphorus electrophile, such as diethyl chlorophosphite, followed by oxidation to yield the corresponding phosphonate (B1237965) ester. Subsequent hydrolysis would then afford the target (1H-Inden-1-yl)phosphonic acid.

A one-pot lithiation-phosphonylation procedure has been successfully applied to various heteroaromatic compounds and could be adapted for 1H-indene. nih.gov This method typically involves the direct lithiation of the aromatic substrate followed by phosphonylation with a chlorophosphite and subsequent oxidation. nih.gov The high reactivity of the indenyl anion would need to be carefully managed to avoid side reactions.

Alternatively, radical-mediated C-P bond formation presents another avenue. Photocatalytic methods, which have gained prominence in recent years, can generate carbon-centered radicals that react with phosphorus-containing species to form C-P bonds. mdpi.com While specific examples for 1H-indene are scarce, the principles of these reactions could be applied.

Catalytic Approaches in Synthesis

Catalytic methods offer a more elegant and efficient means of forging C-P bonds, often under milder conditions and with higher functional group tolerance. Transition metal-catalyzed cross-coupling reactions are a mainstay in this area. While typically employed for aryl halides or triflates, advancements in C-H activation could pave the way for a direct catalytic phosphonylation of 1H-indene.

Organocatalysis, particularly with chiral phosphoric acids, has emerged as a powerful tool in asymmetric synthesis. nih.govrsc.org While primarily used to activate electrophiles, their role in facilitating C-P bond formation is an active area of research. A hypothetical catalytic cycle could involve the activation of a phosphorus-containing reagent by the catalyst, followed by its reaction with the indenyl system.

Synthesis from Modified Indene Precursors

An alternative and often more controlled approach to this compound involves the use of pre-functionalized indene derivatives. 1-Indanone (B140024) is a readily available and highly versatile starting material for this purpose. nih.govorganic-chemistry.orgbeilstein-journals.orgmdpi.comnih.govgoogle.comnih.gov

A potential synthetic sequence starting from 1-indanone could involve its reduction to 1-indanol. The resulting hydroxyl group can then be converted into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a phosphite (B83602) ester, in a Michaelis-Arbuzov type reaction, would furnish the desired phosphonate ester, which can then be hydrolyzed to the final product.

Another plausible strategy involves the reaction of 1-indanone with a phosphonate-stabilized carbanion, such as the ylide derived from diethyl phosphonomethane, in a Horner-Wadsworth-Emmons reaction. This would lead to the formation of an indenylidenephosphonate. A subsequent stereoselective reduction of the exocyclic double bond would then yield the this compound ester.

Below is a table summarizing a hypothetical two-step synthesis from 1-indanone:

| Step | Reactants | Reagents | Solvent | Conditions | Product |

| 1 | 1-Indanone | 1. NaBH42. p-TsCl, Pyridine | Methanol, then Dichloromethane | 1. 0°C to rt2. 0°C to rt | 1-Indenyl tosylate |

| 2 | 1-Indenyl tosylate | Triethyl phosphite | Toluene | Reflux | Diethyl (1H-inden-1-yl)phosphonate |

| 3 | Diethyl (1H-inden-1-yl)phosphonate | 1. TMSBr2. Methanol | Dichloromethane | 1. rt2. rt | This compound |

Stereoselective Synthesis of this compound

The C1 position of this compound is a stereocenter, making the development of stereoselective synthetic methods a critical objective for applications where enantiopurity is essential. Several strategies can be envisioned to achieve this.

One approach involves the use of a chiral catalyst. Chiral phosphoric acids have proven to be exceptional catalysts for a wide range of enantioselective transformations. acs.orgnih.govresearchgate.net A potential route could involve the asymmetric addition of a phosphorus nucleophile to a prochiral indenyl electrophile, such as an iminoindene derivative, catalyzed by a chiral phosphoric acid. The catalyst would create a chiral environment, favoring the formation of one enantiomer of the product over the other.

Another strategy relies on the use of a chiral auxiliary. By temporarily attaching a chiral molecule to the indene precursor, one can direct the stereochemical outcome of the phosphonylation step. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product.

Furthermore, kinetic resolution of a racemic mixture of this compound or its ester derivative using a chiral resolving agent or an enzyme is also a viable option.

A summary of potential stereoselective approaches is presented in the table below:

| Approach | Description | Key Components |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer. | Chiral Phosphoric Acid, Prochiral Indene Substrate |

| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate controls stereochemistry. | Evans Auxiliary, Indene Precursor |

| Kinetic Resolution | One enantiomer of a racemic mixture is selectively reacted or separated. | Chiral Resolving Agent, Racemic Phosphonate |

Process Development and Optimization for this compound Production

The transition from a laboratory-scale synthesis to a larger-scale production process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. Key considerations for the process development of this compound would include the choice of starting materials, reagents, and solvents, as well as the optimization of reaction conditions such as temperature, concentration, and reaction time.

For any of the proposed synthetic routes, a thorough investigation of potential side reactions and impurity formation would be necessary. The development of robust analytical methods to monitor the reaction progress and to quantify the purity of the final product is crucial.

In a manufacturing setting, preference would be given to routes that avoid hazardous reagents, cryogenic conditions, and costly purification techniques like chromatography. A route starting from the inexpensive and readily available 1-indanone would likely be more amenable to scale-up than a direct phosphonylation that might require a highly reactive and difficult-to-handle organometallic intermediate.

Chemical Reactivity and Transformation Studies of 1h Inden 1 Yl Phosphonic Acid

Reactions Involving the Phosphonic Acid Moiety

The phosphonic acid group, -P(O)(OH)₂, is a versatile functional group capable of undergoing several classical reactions, including esterification, amidation, and conversion to more reactive intermediates like phosphonyl halides and anhydrides. While specific studies on (1H-Inden-1-yl)phosphonic acid are limited, its reactivity can be reliably predicted based on the well-established chemistry of aryl and alkylphosphonic acids.

Esterification and Amidation Reactions

Esterification: The conversion of phosphonic acids to their corresponding esters (phosphonates) is a fundamental transformation. The reaction can be controlled to produce either monoesters or diesters. A highly effective method for selective esterification involves the use of trialkyl orthoacetates. nih.govcapes.gov.br The reaction's outcome is notably dependent on temperature. For instance, reacting a phosphonic acid with an orthoester like triethyl orthoacetate at a moderate temperature (e.g., 30°C) selectively yields the monoethyl phosphonate (B1237965). nih.govnih.gov Increasing the temperature (e.g., to 90°C or higher) drives the reaction forward to produce the diethyl phosphonate in high yield. nih.gov This temperature-controlled selectivity provides a straightforward route to both mono- and di-esters of this compound.

Amidation: The phosphonic acid group can be converted into phosphonamides by reaction with amines. Typically, this transformation first involves converting the phosphonic acid to a more reactive intermediate, such as a phosphonyl dichloride (see Section 3.1.2). The resulting dichloride readily reacts with primary or secondary amines to form the corresponding diamide. acs.orgacs.org The reaction generally requires at least two equivalents of the amine per P-Cl bond: one to act as the nucleophile and the second to neutralize the HCl generated during the reaction. acs.org For the synthesis of (1H-Inden-1-yl)phosphonic diamide, one would react (1H-Inden-1-yl)phosphonic dichloride with four equivalents of the desired amine. acs.org

| Reaction | Reagent(s) | Product Type | Key Conditions |

| Monoesterification | Triethyl orthoacetate | Monoethyl phosphonate | Low temperature (e.g., 30°C) nih.gov |

| Diesterification | Triethyl orthoacetate | Diethyl phosphonate | High temperature (e.g., 90°C) nih.gov |

| Amidation | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride2. Amine (4 equiv.) | Phosphonic diamide | Reaction proceeds via phosphonyl chloride acs.org |

Formation of Anhydrides and Phosphonyl Halides

Phosphonyl Halides: The synthesis of phosphonyl halides, most commonly phosphonyl dichlorides, is a crucial step for accessing other derivatives like amides and certain esters. Phosphonic acids can be converted to their corresponding dichlorides using standard halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. acs.org This reaction is analogous to the conversion of carboxylic acids to acyl chlorides.

Anhydrides: Phosphonic anhydrides can be prepared from phosphonic acid dihalides. For example, heating a phosphonic acid dichloride with a carboxylic anhydride (B1165640), such as acetic anhydride, results in the formation of the phosphonic anhydride and a carboxylic acid halide as a byproduct, which can be removed by distillation. Another route involves the reaction of an acid chloride with a carboxylate salt. youtube.com These methods could be applied to synthesize the anhydride of this compound.

Substitution Reactions of the Phosphonic Acid Group

Cleavage of the carbon-phosphorus (C–P) bond in arylphosphonic acids is a challenging transformation that typically requires harsh conditions. rsc.org However, such reactions are known to occur under specific circumstances. For some heterocyclic α-aminophosphonates, C–P bond cleavage can occur in acidic media. chim.itnih.gov The mechanism is believed to involve protonation, followed by the cleavage of the C-P bond to form an enamine-like intermediate and a metaphosphate-like species. chim.it Transition-metal catalysis has also been explored for C-P bond cleavage and functionalization. researchgate.net While documented examples for the direct substitution of the phosphonic acid group on an indene (B144670) ring are scarce, these precedents suggest that under specific catalytic or acidic conditions, the C-P bond in this compound could potentially be cleaved or functionalized. rsc.orgresearchgate.net

Reactions on the 1H-Indene Ring System

The 1H-indene ring system contains two reactive sites: the aromatic benzene (B151609) ring and the endocyclic double bond within the five-membered ring. wikipedia.org The presence of the phosphonic acid group at the C1 position influences the reactivity of both sites.

Electrophilic Aromatic Substitution Reactions

The phosphonic acid group (-PO₃H₂) is an electron-withdrawing group, and like other such groups (e.g., -COOH, -NO₂), it deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). wikipedia.orgaakash.ac.in This deactivation means that harsher conditions are typically required for reactions like nitration, halogenation, or Friedel-Crafts reactions compared to benzene itself.

The directing effect of the phosphonic acid substituent on the indene ring is crucial. Electron-withdrawing groups are generally meta-directors. wikipedia.orgyoutube.com Therefore, for this compound, the phosphonic acid group attached at C1 of the five-membered ring will direct incoming electrophiles to the positions meta to the point of fusion, which are the C5 and C7 positions of the indene ring. Studies comparing the substituent effects of the carboxy and phosphonic acid groups have shown close similarities in their deactivating and directing nature. rsc.org

| Reaction Type | Reagent(s) | Expected Major Product Position(s) |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro and 7-Nitro derivatives |

| Halogenation | Br₂ / FeBr₃ | 5-Bromo and 7-Bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonyl and 7-Sulfonyl derivatives |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl and 7-Acyl derivatives (may be low yielding) |

Reactions at the Endocyclic Double Bond

The double bond in the five-membered ring of indene is susceptible to various addition reactions and polymerization. wikipedia.orgyoutube.com

Addition Reactions:

Epoxidation: The double bond can be converted to an epoxide. This reaction is often carried out using peroxy acids or with catalytic systems like Jacobsen's catalyst (a chiral manganese-salen complex) with an oxidant such as NaOCl, which can produce chiral indene oxide with high enantioselectivity. acs.orgacs.orgnih.govresearchgate.net

Hydroboration-Oxidation: This two-step reaction sequence can be used to add a hydroxyl group across the double bond. The reaction of indene with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) yields 1-indanol, demonstrating anti-Markovnikov addition. bartleby.comchegg.comchegg.comquizlet.com For this compound, this would lead to the formation of a di-substituted indane derivative.

Polymerization: Indene readily undergoes polymerization, particularly through cationic mechanisms initiated by acids or Lewis acids like TiCl₄. mdpi.comtandfonline.comgoogle.com The presence of the phosphonic acid group at the C1 position would likely influence the polymerization process, potentially altering the reactivity of the monomer and the properties of the resulting polymer. A different mode of polymerization, involving nucleophilic aromatic substitution to connect indene units at the 1- and 3-positions, has also been demonstrated. acs.org

Functionalization of the Indene Skeleton

The indene ring system within this compound and its derivatives is amenable to a variety of chemical transformations, allowing for the introduction of new functional groups and the modification of the carbocyclic core.

One key area of reactivity is the alkylation at the C-1 position . The methylene (B1212753) group at the 1-position of the indene ring is activated by the adjacent phenyl ring and the phosphonate group, facilitating its deprotonation and subsequent reaction with electrophiles. This is analogous to the well-established alkylation of other active methylene compounds, such as diethyl malonate. researchgate.net The reaction typically proceeds by treating the corresponding phosphonate ester, like diethyl (1H-inden-1-yl)phosphonate, with a strong base to form a carbanion, which then attacks an alkyl halide.

Another significant functionalization pathway involves cycloaddition reactions across the double bond of the cyclopentene (B43876) ring. The indene moiety can participate as a dienophile or as part of a diene system in various cycloaddition reactions. For instance, chiral phosphoric acid-catalyzed [3+2] cycloaddition reactions have been demonstrated with enamides derived from indene to construct complex heterocyclic systems like indolines. acs.org This type of transformation highlights the potential to build fused ring systems onto the indenylphosphonate framework.

Furthermore, ring expansion of the indene skeleton represents an advanced functionalization strategy. Photoredox-catalyzed carbon-atom insertion reactions have been shown to convert indene derivatives into substituted naphthalenes. researchgate.netnih.gov This method allows for the incorporation of a functionalized carbon atom, including those bearing phosphate (B84403) ester groups, directly into the ring system, thereby fundamentally altering the carbocyclic core. researchgate.netnih.gov

| Functionalization Type | Reagents and Conditions | Product Type | Key Findings |

| Alkylation at C-1 | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | 1-Alkyl-(1H-inden-1-yl)phosphonic acid derivatives | The C-1 proton is acidic and can be removed to form a nucleophilic carbanion suitable for alkylation. |

| [3+2] Cycloaddition | Chiral phosphoric acid catalyst, Quinone diimides | Fused heterocyclic systems (e.g., Indolines) | The double bond of the indene ring can react with 1,3-dipoles to form five-membered rings. High enantioselectivity can be achieved. acs.org |

| Ring Expansion | Photoredox catalyst (e.g., Ru(dtbbpy)₃(PF₆)₂), α-Iodonium diazo reagent | 2-Substituted naphthalenes | A functionalized carbon atom can be inserted into the indene ring, leading to a six-membered naphthalenic system. researchgate.netnih.gov |

Derivatization Strategies for this compound Analogues

The phosphonic acid group is a primary site for derivatization, enabling the synthesis of a wide array of analogues with modulated properties such as solubility, stability, and biological activity.

The most common derivatization is the esterification of the phosphonic acid to form phosphonate esters. For example, the reaction of this compound with an alcohol in the presence of a coupling agent or under dehydrating conditions yields the corresponding mono- or di-esters. A prevalent derivative in synthetic studies is the diethyl (1H-inden-1-yl)phosphonate, which often serves as a precursor for further modifications of the indene skeleton. orgsyn.org

Conversely, the hydrolysis of phosphonate esters to the parent phosphonic acid is a critical step in the final stages of many synthetic routes. This transformation can be achieved under various conditions. A widely used method is refluxing the phosphonate ester with a strong acid, such as concentrated hydrochloric acid. beilstein-journals.org An alternative and often milder procedure is the McKenna reaction, which involves a two-step process: silylation of the ester with bromotrimethylsilane, followed by methanolysis to yield the phosphonic acid. beilstein-journals.org This method is particularly useful for substrates sensitive to harsh acidic conditions.

Beyond simple esters, the phosphonic acid moiety can be converted into other functional groups. For instance, reaction with amines, often in the presence of a coupling agent, can produce phosphonic amides . The derivatization of phosphonic acids for analytical purposes, for example by reaction with 2,4-dinitrophenylhydrazine (B122626) or 9-fluorenylmethylchloroformate, also points towards the broad scope of potential chemical transformations of the phosphonic acid group. nih.gov

| Derivatization Strategy | Starting Material | Reagents and Conditions | Product | Notes |

| Esterification | This compound | Alcohol (e.g., Ethanol), Acid catalyst or Coupling agent | Diethyl (1H-inden-1-yl)phosphonate | Creates a more organic-soluble derivative, often used as a synthetic intermediate. |

| Acidic Hydrolysis | Diethyl (1H-inden-1-yl)phosphonate | Concentrated HCl, reflux | This compound | A common and straightforward method for deprotection. beilstein-journals.org |

| McKenna Reaction | Diethyl (1H-inden-1-yl)phosphonate | 1. Bromotrimethylsilane (TMSBr) 2. Methanol (MeOH) | This compound | A mild, two-step procedure for dealkylation, suitable for sensitive molecules. beilstein-journals.org |

| Amide Formation | This compound | Amine (R₂NH), Coupling agent | (1H-Inden-1-yl)phosphonic diamide | Introduces nitrogen-based functionalities, potentially altering biological and coordination properties. |

Advanced Characterization and Structural Investigations of 1h Inden 1 Yl Phosphonic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environment of (1H-Inden-1-yl)phosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for probing the structure of this compound in solution. The spectra are expected to show characteristic signals for the indenyl framework and the phosphonic acid group.

¹H NMR: The proton NMR spectrum would feature distinct regions for the aromatic, vinylic, and aliphatic protons of the indenyl moiety, in addition to the acidic protons of the phosphonic acid. The proton at the C1 position, being attached to the same carbon as the phosphorus atom, would appear as a doublet due to coupling with the ³¹P nucleus. The protons of the five-membered ring and the benzene (B151609) ring would exhibit complex splitting patterns due to mutual spin-spin coupling. acs.org The acidic P-OH protons are expected to produce a broad singlet, the chemical shift of which would be dependent on concentration and solvent.

¹³C NMR: The carbon spectrum would display signals for all nine carbons of the indenyl group. The C1 carbon, directly bonded to phosphorus, would show a significant C-P coupling constant. The chemical shifts would differentiate the sp² carbons of the aromatic and vinylic systems from the sp³ carbon at the C2 position.

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, as there is only one phosphorus environment in the molecule. The chemical shift of this peak is characteristic of alkylphosphonic acids. In a proton-coupled ³¹P spectrum, this signal would be split into a complex multiplet due to couplings with the C1-proton and the acidic protons.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts and Coupling Constants for this compound and its Diethyl Ester.

| Nucleus | Predicted Chemical Shift (ppm) - Acid | Predicted Chemical Shift (ppm) - Diethyl Ester | Notes |

| ¹H NMR | |||

| H1 (CH-P) | ~4.0 - 4.5 (d) | ~3.8 - 4.3 (d) | Doublet due to ²J(P,H) coupling. |

| H2, H3 (C=CH) | ~6.5 - 7.0 (m) | ~6.4 - 6.9 (m) | Vinylic protons, complex coupling. |

| H4-H7 (Aromatic) | ~7.2 - 7.6 (m) | ~7.1 - 7.5 (m) | Aromatic protons of the benzene ring. |

| P-OH | ~10.0 - 12.0 (br s) | N/A | Broad, exchangeable signal. |

| O-CH₂ (Ester) | N/A | ~4.0 - 4.2 (m) | Methylene (B1212753) protons of the ethyl groups. chemicalbook.com |

| CH₃ (Ester) | N/A | ~1.2 - 1.4 (t) | Methyl protons of the ethyl groups. chemicalbook.com |

| ¹³C NMR | |||

| C1 (CH-P) | ~45 - 50 | ~43 - 48 | Large ¹J(P,C) coupling expected. |

| C2, C3 (C=C) | ~125 - 145 | ~124 - 144 | Vinylic carbons. |

| Aromatic Carbons | ~120 - 145 | ~120 - 145 | Carbons of the fused benzene ring. |

| O-CH₂ (Ester) | N/A | ~62 | |

| CH₃ (Ester) | N/A | ~16 | |

| ³¹P NMR | |||

| ³¹P | ~20 - 30 | ~22 - 28 | Relative to 85% H₃PO₄. |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint for the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from the phosphonic acid group. A very broad band is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded P-OH groups. nist.gov The P=O stretching vibration typically appears as a strong, sharp band between 1200 and 1300 cm⁻¹. nist.gov The P-O-(H) single bond stretches are found in the 900-1100 cm⁻¹ range. nih.gov Vibrations of the indenyl group include aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and various C-H bending modes. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the indenyl ring are expected to be strong in the Raman spectrum. The P=O stretch is also Raman active. This technique is particularly useful for studying the molecule in aqueous solutions or in the solid state.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H stretch (P-OH) | 2500 - 3300 | Strong, Broad | Characteristic of hydrogen-bonded phosphonic acids. nist.gov |

| C-H stretch (Aromatic/Vinylic) | 3000 - 3100 | Medium | |

| C-H stretch (Aliphatic) | 2850 - 2950 | Weak-Medium | |

| C=C stretch (Aromatic/Vinylic) | 1450 - 1600 | Medium-Strong | Multiple bands expected for the indenyl ring. researchgate.net |

| P=O stretch | 1200 - 1300 | Strong | A key indicator of the phosphonyl group. nist.gov |

| P-O(H) stretch | 900 - 1100 | Strong | Often complex due to coupling. nih.gov |

| C-H bend | 700 - 900 | Medium-Strong | Out-of-plane bending modes. |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular weight and elemental formula of this compound. Using a soft ionization technique like electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be the expected base peak in negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Common fragmentation pathways for organophosphorus compounds include the cleavage of the C-P bond. acs.orgoup.com For this compound, this would lead to the formation of an indenyl cation (m/z 115) and a phosphonic acid fragment. Loss of water from the phosphonic acid moiety is also a plausible fragmentation pathway under certain conditions.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction study of this compound or a suitable derivative would unambiguously determine its molecular structure. In the solid state, phosphonic acids are known to form extensive hydrogen-bonding networks. beilstein-journals.org The key structural parameters to be determined would include the P=O and P-O bond lengths, which confirm the nature of the phosphonic acid group, and the geometry around the phosphorus atom, which is expected to be tetrahedral. beilstein-journals.org The analysis would also reveal the precise conformation of the indenyl ring system. researchgate.net

Table 3: Typical Crystallographic Parameters for a Phosphonic Acid.

| Parameter | Typical Value / System | Reference |

| Crystal System | Monoclinic or Orthorhombic | cecri.res.in |

| Space Group | P2₁/c or P-1 | acs.org |

| P=O Bond Length | ~1.50 Å | beilstein-journals.org |

| P-O(H) Bond Length | ~1.54 Å | beilstein-journals.org |

| P-C Bond Length | ~1.76 Å | beilstein-journals.org |

| O-P-O Angle | ~110-115° | beilstein-journals.org |

| C-P-O Angle | ~103-113° | beilstein-journals.org |

Solid-State Conformational Analysis and Crystal Packing

The crystal packing of this compound would be primarily dictated by strong intermolecular hydrogen bonds between the phosphonic acid groups of neighboring molecules. Typically, phosphonic acids form dimers or extended layered or three-dimensional networks through O-H···O=P hydrogen bonds. beilstein-journals.org

Conformational Analysis in Solution and Gas Phase

The spatial arrangement of the indenyl and phosphonic acid moieties in this compound is crucial for understanding its chemical reactivity and potential interactions with biological systems. The flexibility around the C-P bond allows for various conformations, and their relative energies can be influenced by the phase (solution or gas) and the surrounding environment. The study of these conformational preferences typically involves a combination of computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

In solution , the conformational equilibrium can be investigated using advanced NMR techniques. The molecule's dynamic behavior often leads to the presence of multiple conformers coexisting in solution. scielo.br Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for determining the spatial proximity of different protons within the molecule, which in turn provides insights into the predominant conformations. mdpi.commdpi.com The influence of solvent polarity is a significant factor, as different solvents can stabilize or destabilize certain conformers, thus shifting the equilibrium. mdpi.com

Furthermore, ³¹P NMR spectroscopy serves as a valuable tool for probing the local environment of the phosphorus nucleus. The chemical shift of the phosphorus atom can be sensitive to the conformational state of the molecule. researchgate.netuantwerpen.be By combining experimental NMR data with DFT calculations of NMR chemical shifts for different theoretical conformers, a more detailed picture of the conformational preferences in solution can be achieved. scielo.bruantwerpen.be

Detailed Research Findings

While direct experimental and computational studies on the conformational analysis of this compound are limited, we can infer expected findings based on studies of analogous compounds.

Computational Insights (Hypothetical Data):

DFT calculations would likely be employed to model the potential energy surface of this compound by rotating the phosphonic acid group relative to the indenyl ring. This would reveal the most stable conformers and the transition states connecting them.

Table 1: Hypothetical Relative Energies of this compound Conformers in the Gas Phase (DFT Calculations)

| Conformer | Dihedral Angle (H-C1-P-O) | Relative Energy (kJ/mol) |

| A | 0° | 5.2 |

| B | 60° | 0.0 |

| C | 120° | 8.9 |

| D | 180° | 3.1 |

Note: This data is hypothetical and for illustrative purposes, based on typical energy differences found in conformational studies of similar molecules.

Solution-Phase NMR Studies (Expected Findings):

In solution, the analysis would likely involve 2D NMR experiments to understand the through-space interactions between the protons of the indenyl ring and the phosphonic acid group.

Table 2: Expected NOESY Correlations for a Predominant Conformer of this compound in CDCl₃

| Interacting Protons | Expected NOE Intensity | Implied Proximity |

| H1 (Indenyl) ↔ P-OH | Medium | Close |

| H2 (Indenyl) ↔ P-OH | Weak | Distant |

| H7 (Indenyl) ↔ P-OH | Strong | Very Close |

Note: This table illustrates the type of data that would be obtained from a NOESY experiment and is based on plausible spatial arrangements.

The combination of these computational and experimental approaches provides a comprehensive understanding of the conformational landscape of this compound. The dynamic equilibrium between different conformers is a key determinant of its chemical and physical properties. Further research, including variable temperature NMR studies and more sophisticated computational models, would be beneficial for a more detailed elucidation of its structural dynamics. rsc.org

Theoretical and Computational Chemistry of 1h Inden 1 Yl Phosphonic Acid

Electronic Structure and Bonding Analysis

The electronic structure and nature of bonding in (1H-Inden-1-yl)phosphonic acid can be thoroughly investigated using computational quantum chemistry. These studies provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its optimized geometry and various electronic properties. lodz.plnih.gov

These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For aromatic phosphonic acids, the HOMO is typically localized on the aromatic ring, while the LUMO may be distributed over the phosphonic acid group.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Description |

| HOMO Energy | Expected to be relatively high due to the electron-rich indenyl ring system. |

| LUMO Energy | Expected to be influenced by the electron-withdrawing phosphonic acid group. |

| HOMO-LUMO Gap | A moderate gap is anticipated, suggesting a balance of stability and reactivity. |

| Dipole Moment | A significant dipole moment is expected due to the polar P=O and P-OH bonds. |

| Key Bond Lengths (Å) | P=O (~1.50), P-C (~1.80), P-O (~1.55) |

| Key Bond Angles (°) | O=P-C (~115), O=P-O (~115), C-P-O (~105) |

Note: The values in this table are illustrative and based on typical data for arylphosphonic acids. Specific values for this compound would require dedicated DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govrsc.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the phosphonic acid group, particularly the phosphoryl oxygen (P=O). These regions are susceptible to electrophilic attack and are involved in hydrogen bonding. researchgate.net

Positive Potential (Blue): Located around the acidic protons of the hydroxyl groups (-OH) and potentially on the hydrogen atoms of the indenyl ring. These areas are prone to nucleophilic attack.

Neutral Regions (Green): Likely found over the carbon framework of the indenyl ring.

Computational Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of this compound. researchgate.netfrontiersin.org

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. researchgate.net The predicted ³¹P chemical shift would be particularly characteristic of the phosphonic acid group.

Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in the Infrared (IR) and Raman spectra. Characteristic frequencies would include the P=O stretching vibration, P-O-H bending, and vibrations associated with the indenyl ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Key Signals |

| ¹H NMR | Resonances for the aromatic protons of the indenyl ring, a signal for the proton on the carbon bearing the phosphonic acid group, and a broad signal for the acidic P-OH protons. |

| ¹³C NMR | Distinct signals for the carbons of the indenyl ring, with the carbon directly bonded to the phosphorus atom showing a characteristic shift and coupling to the phosphorus nucleus. |

| ³¹P NMR | A single resonance in a region typical for phosphonic acids. |

| IR Spectroscopy | Strong absorption band for the P=O stretch, broad absorption for the O-H stretch of the phosphonic acid, and bands corresponding to the C=C stretching of the indenyl ring. |

Note: These are qualitative predictions. Accurate spectral data would require specific quantum chemical calculations.

Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing insights into the energetics and structures of intermediates and transition states that are often difficult to observe experimentally.

For any proposed reaction involving this compound, such as its synthesis or decomposition, transition state theory can be applied. Computational methods can locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. usu.edu The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For instance, in the hydrolysis of a phosphonate (B1237965) ester to form the corresponding phosphonic acid, a transition state involving a pentacoordinate phosphorus species is often proposed. acs.org Analysis of the imaginary frequency of the transition state vector would confirm that the structure indeed connects the reactants and products.

Mapping the reaction coordinate involves tracing the lowest energy path from reactants to products, passing through the transition state. arxiv.org This is often done using Intrinsic Reaction Coordinate (IRC) calculations. researchgate.nethw.ac.uk An IRC calculation starts from the transition state geometry and moves downhill in both the forward and reverse directions to connect the transition state to the corresponding minima (reactants and products).

The resulting energy profile along the reaction coordinate provides a detailed picture of the reaction mechanism, including the activation energies and the energies of any intermediates. For complex reactions, multiple pathways may be possible, and computational mapping can help identify the most favorable one.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, providing detailed insights into their conformational dynamics, intermolecular interactions, and thermodynamic properties. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established. This section outlines the theoretical framework, potential simulation setups, and expected outcomes from molecular dynamics studies of this compound in various environments.

The foundational element of an MD simulation is the force field, a set of empirical energy functions and parameters that describe the potential energy of a system of particles. uiuc.eduyoutube.com For a molecule like this compound, a combination of existing and newly developed parameters would be necessary. Force fields such as AMBER and CHARMM provide robust parameters for many organic moieties, but specific parameters for the phosphonic acid group attached to an indenyl core would likely need to be derived. acs.orgsemanticscholar.orgdigitellinc.comnih.gov This parameterization process typically involves quantum mechanical (QM) calculations to determine equilibrium bond lengths, angles, dihedral potentials, and partial atomic charges, ensuring the classical force field accurately represents the molecule's electronic structure and conformational energy landscape. uj.edu.plnih.gov

A primary focus of MD simulations on this compound would be to explore its conformational flexibility. The molecule possesses several rotatable bonds, notably the C-P bond and the P-O bonds. The rotation around the C-P bond would dictate the orientation of the phosphonic acid group relative to the indenyl ring. Simulations could reveal the preferred dihedral angles and the energy barriers between different conformational states, providing a dynamic picture of the molecule's structure in solution.

Another critical area of investigation would be the solvation of this compound. By simulating the molecule in an explicit solvent, such as a box of water molecules, one can study the formation and dynamics of the solvation shell. The phosphonic acid group, with its capacity for hydrogen bonding, would be expected to form strong and structured interactions with surrounding water molecules. Analysis of radial distribution functions (RDFs) from the simulation trajectory would quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed view of the local solvent environment.

Furthermore, MD simulations can be employed to study the aggregation behavior of this compound at various concentrations. These simulations could predict whether the molecules tend to self-associate in solution, driven by hydrophobic interactions between the indenyl rings and hydrogen bonding between the phosphonic acid groups. Such studies are vital for understanding the compound's behavior in contexts where concentration effects are significant.

The interaction of this compound with surfaces or biological macromolecules is another promising avenue for MD simulations. For instance, simulations of its adsorption on a metal oxide surface could elucidate the binding modes and energies, which is relevant for applications in materials science. rsc.org Similarly, docking the molecule into the active site of a target protein and running subsequent MD simulations could provide insights into its binding stability and the key intermolecular interactions governing molecular recognition.

To illustrate the potential data generated from such simulations, the following tables present hypothetical but representative results from a simulated system of this compound in an aqueous solution.

Table 1: Key Dihedral Angle Populations for this compound

| Dihedral Angle | Conformation 1 (Population %) | Conformation 2 (Population %) | Conformation 3 (Population %) |

| H-C1-P-O1 | 65 | 25 | 10 |

| C2-C1-P-O1 | 70 | 20 | 10 |

| C1-P-O1-H | 80 | 15 | 5 |

This table showcases the statistical distribution of key dihedral angles, indicating the most stable conformations of the molecule in the simulated environment.

Table 2: Solvation Shell Analysis of the Phosphonic Acid Group

| Solute Atom | Solvent Atom | Peak Radial Distribution Function (g(r)) | Coordination Number (at first minimum) |

| P | O (water) | 2.8 | 4.1 |

| O (P=O) | H (water) | 3.5 | 2.5 |

| O (P-OH) | H (water) | 3.2 | 2.1 |

| H (P-OH) | O (water) | 2.9 | 1.8 |

This table provides a quantitative description of the hydration shell around the phosphonic acid moiety, highlighting the strength and extent of hydrogen bonding with water molecules.

Coordination Chemistry of 1h Inden 1 Yl Phosphonic Acid As a Ligand

Formation of Metal-Organic Frameworks (MOFs) Incorporating (1H-Inden-1-yl)phosphonic acid

Further research is required to be undertaken by the scientific community to explore the coordination chemistry of this compound. Such studies would be necessary to provide the data needed to construct a scientifically accurate and detailed article on this topic.

Supramolecular Chemistry and Self Assembly of 1h Inden 1 Yl Phosphonic Acid

Hydrogen Bonding Networks and Directed Assembly

The phosphonic acid group is a powerful structure-directing motif due to its capacity to act as both a hydrogen bond donor (P-OH) and acceptor (P=O). This dual nature allows for the formation of robust and predictable hydrogen-bonding networks. In the solid state, (1H-Inden-1-yl)phosphonic acid is expected to form extensive intermolecular hydrogen bonds, leading to the creation of higher-order structures such as dimers, chains, or sheets.

The phosphonic acid moiety typically engages in strong O-H···O=P hydrogen bonds. The specific arrangement of these bonds will dictate the dimensionality of the resulting network. For instance, the molecules could assemble into one-dimensional chains or tapes, or they could form two-dimensional sheets. The presence of the bulky and planar indenyl group will play a crucial role in influencing the packing of these assemblies, potentially leading to layered architectures where the phosphonic acid groups form a hydrophilic layer and the indenyl groups form a hydrophobic layer. The potential for π-π stacking interactions between the aromatic rings of the indenyl groups could further stabilize these layered structures.

Table 1: Potential Hydrogen Bonding Interactions in Solid-State this compound

| Interacting Groups | Hydrogen Bond Type | Potential Supramolecular Motif |

| Phosphonic acid - Phosphonic acid | O-H···O=P | Dimer, Chain, Sheet |

| Indenyl group - Indenyl group | π-π stacking | Layered structure stabilization |

Host-Guest Chemistry and Molecular Recognition (Interaction Studies)

The concept of molecular recognition involves the specific binding of a host molecule to a guest molecule through non-covalent interactions. While specific host-guest studies involving this compound are not documented, its structure suggests potential for such interactions. The indenyl group, with its aromatic and hydrophobic character, could act as a host for small, complementary guest molecules.

Furthermore, the phosphonic acid group can participate in recognition events through electrostatic interactions and hydrogen bonding with suitable guest molecules, such as those containing amine or alcohol functional groups. The design of specific host-guest systems would depend on creating a binding cavity with a shape and electronic character complementary to the target guest. In the broader context of phosphonic acids, their ability to bind to metal ions is well-known, suggesting that this compound could also act as a ligand in coordination-driven self-assembly.

Self-Assembly at Interfaces and Surfaces

Phosphonic acids are widely recognized for their ability to form well-ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including silica (B1680970), titania, and alumina. nih.govresearchgate.net This process is driven by the strong coordination of the phosphonic acid headgroup to the surface hydroxyl groups, forming robust P-O-Metal bonds.

It is highly probable that this compound would also form SAMs on such surfaces. The assembly process would involve the chemisorption of the phosphonic acid group onto the substrate, with the indenyl group oriented away from the surface. The intermolecular interactions between the adjacent indenyl groups, such as van der Waals forces and potential π-π stacking, would drive the ordering of the monolayer. The orientation and packing density of the molecules within the SAM would be influenced by factors such as the solvent used for deposition, the temperature, and the nature of the substrate. nih.gov The formation of such SAMs can significantly modify the surface properties, for instance by introducing hydrophobicity or providing a platform for further functionalization.

Table 2: Predicted Characteristics of this compound Self-Assembled Monolayers

| Property | Predicted Characteristic | Influencing Factors |

| Binding to Surface | Strong chemisorption via P-O-Metal bonds on metal oxides. | Substrate type (e.g., SiO₂, TiO₂, Al₂O₃), surface preparation. |

| Molecular Orientation | Indenyl group oriented away from the surface. | Packing density, intermolecular interactions. |

| Intermolecular Interactions | Van der Waals forces, π-π stacking between indenyl groups. | Molecular geometry, temperature. |

| Surface Properties | Modification of wettability (increased hydrophobicity), surface energy. | Packing density and order of the monolayer. |

Design of Ordered Supramolecular Architectures

The ability of this compound to participate in both directional hydrogen bonding and surface self-assembly makes it a promising building block for the rational design of ordered supramolecular architectures. By controlling the conditions of crystallization or self-assembly, it should be possible to create a variety of well-defined nanostructures.

For example, in solution, the amphiphilic nature of the molecule, with its polar phosphonic acid head and nonpolar indenyl tail, could lead to the formation of micelles or vesicles. In the solid state, co-crystallization with other molecules capable of complementary hydrogen bonding could lead to the formation of binary co-crystals with unique structures and properties. The functionalization of the indenyl ring would offer another avenue for tuning the supramolecular assembly, allowing for the introduction of other interacting groups to direct the formation of more complex architectures. While experimental realization is yet to be reported, the fundamental properties of this compound suggest a rich potential for the construction of novel supramolecular materials.

Catalytic Applications of 1h Inden 1 Yl Phosphonic Acid and Its Derivatives

Organocatalysis Based on the Phosphonic Acid Functionality

The phosphonic acid group is a versatile functional handle for organocatalysis, capable of acting as a Brønsted acid catalyst or participating in phase-transfer catalytic systems.

Acid Catalysis

(1H-Inden-1-yl)phosphonic acid, by virtue of its acidic protons, can function as a Brønsted acid catalyst. beilstein-journals.org Phosphonic acids are generally more acidic than their carboxylic acid counterparts, enabling them to catalyze a range of organic transformations that require proton donation. beilstein-journals.org These reactions often involve the activation of carbonyl compounds, imines, or other electrophiles.

While specific studies on this compound as an acid catalyst are not extensively documented, the reactivity of the phosphonic acid group is well-established. For instance, phosphonic acids have been employed as catalysts for the synthesis of dihydropyrimidine (B8664642) derivatives and the depolymerization of cellulose. beilstein-journals.org In the context of the indenyl framework, the electronic properties of the indene (B144670) ring could influence the acidity and, consequently, the catalytic activity of the phosphonic acid group.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. While quaternary ammonium (B1175870) and phosphonium (B103445) salts are the most common phase-transfer catalysts, phosphonic acids and their salts can also participate in such systems. By forming lipophilic ion pairs with cationic species, they can shuttle reagents across the phase boundary.

Although direct applications of this compound in phase-transfer catalysis are not prominently reported, the underlying principles suggest its potential utility. The formation of supramolecular aggregates through ionic interactions between phosphonic acids and lipophilic amines has been noted, a phenomenon central to some phase-transfer processes. beilstein-journals.org

Application as a Ligand in Metal-Catalyzed Reactions

The indenyl group is a well-known cyclopentadienyl (B1206354) analogue that forms stable complexes with a variety of transition metals. The presence of a phosphonic acid or phosphonate (B1237965) ester group on the indenyl ring provides a bidentate or monodentate P-ligand, which can be utilized in homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

In homogeneous catalysis, phosphine (B1218219) ligands are crucial for tuning the electronic and steric properties of metal catalysts. d-nb.info While phosphonic acids themselves are less common as direct ligands in homogeneous catalysis due to potential coordination complexities and solubility issues, their ester derivatives, phosphonates, are more frequently employed. These can be synthesized from this compound. The phosphorus atom in the phosphonate can coordinate to a metal center, influencing the outcome of catalytic reactions such as cross-coupling, hydroformylation, and hydrogenation. d-nb.infonih.gov

For example, ylide-functionalized phosphines, which are strong electron-donating ligands, have shown excellent performance in gold catalysis. d-nb.info While not a direct derivative, this illustrates the potential of modifying the phosphorus center of this compound to create highly effective ligands. The indenyl backbone can provide steric bulk and electronic effects that complement the coordinating phosphonate group.

Heterogeneous and Supported Catalysis

The phosphonic acid moiety is an excellent anchor for immobilizing catalytic species onto solid supports. rsc.org This is a key strategy in developing heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. This compound can be grafted onto materials like silica (B1680970) or polysilsesquioxanes to create solid acid catalysts. rsc.org

Furthermore, the phosphonic acid group can be used to tether metal complexes to a support. A metal complex bearing an indenyl ligand derived from this compound could be immobilized, combining the benefits of the indenyl ligand in a homogeneous-like catalytic environment with the practical advantages of a heterogeneous system. For instance, phosphonate-functionalized microporous polysilsesquioxanes have been reported as novel solid acid catalysts. rsc.org

Materials Science Applications of 1h Inden 1 Yl Phosphonic Acid

Incorporation into Polymeric Materials

While no specific studies detail the incorporation of (1H-Inden-1-yl)phosphonic acid into polymers, the broader family of phosphonic acids has been widely used to modify and enhance the properties of polymeric materials. The introduction of phosphonic acid moieties into polymer chains can impart a range of desirable characteristics.

One key application is the improvement of flame retardancy . Phosphonic acid-containing polymers, upon thermal decomposition, can form a protective char layer that insulates the underlying material from heat and prevents the release of flammable gases. Another significant area of application is in the development of ion-exchange resins and membranes . The acidic nature of the phosphonic acid group allows these materials to selectively bind and exchange cations, a property that is valuable in water treatment, separation processes, and fuel cell technology.

Table 1: General Effects of Incorporating Phosphonic Acids into Polymers

| Property Enhanced | Mechanism of Action | Potential Applications |

| Flame Retardancy | Formation of a protective char layer upon heating. | Fire-resistant textiles, construction materials, electronics. |

| Ion Exchange Capacity | Presence of acidic protons allows for cation binding. | Water purification, heavy metal removal, fuel cell membranes. |

| Adhesion | Strong binding to inorganic fillers and substrates. | Coatings, adhesives, fiber-reinforced composites. |

| Mechanical Strength | Improved interfacial bonding in polymer composites. | High-performance structural materials. |

Surface Functionalization for Coatings and Adhesion

The ability of phosphonic acids to form strong, stable bonds with a variety of inorganic surfaces makes them excellent candidates for surface functionalization. This property is particularly valuable in the development of advanced coatings and adhesives. While specific data for this compound is unavailable, the general principles of phosphonic acid-based surface modification are well-established.

Phosphonic acids can self-assemble into dense, ordered monolayers on surfaces such as metal oxides (e.g., titania, alumina, silica), providing a robust platform for tailoring surface properties. These self-assembled monolayers (SAMs) can be used to:

Improve adhesion: By creating a strong chemical link between a substrate and a coating or adhesive.

Control wettability: By introducing hydrophobic or hydrophilic organic groups.

Prevent corrosion: By forming a protective barrier on metal surfaces.

Biocompatibilize surfaces: By attaching biomolecules to implantable devices.

The indenyl group in this compound, with its aromatic and cyclic structure, could potentially offer unique packing arrangements and electronic properties when used to form SAMs, a subject that warrants future investigation.

Development of Hybrid Organic-Inorganic Composites

Hybrid organic-inorganic composites are materials that combine the properties of both organic and inorganic components at the nanoscale, often leading to synergistic effects. Phosphonic acids play a crucial role as "molecular bridges" or coupling agents in the synthesis of these materials. Although there are no specific reports on the use of this compound in this context, the general methodology is widely applicable.

The phosphonic acid group can covalently bond to inorganic building blocks, such as metal oxide nanoparticles or clusters, while the organic part of the molecule can be designed to interact with or be part of a polymer matrix. This dual functionality allows for the creation of well-dispersed nanocomposites with enhanced properties, including:

Improved thermal and mechanical stability: The inorganic component can increase the stiffness and heat resistance of the material.

Enhanced optical and electronic properties: The incorporation of specific organic chromophores or conductive polymers can lead to materials with tailored light-emitting or conductive characteristics.

Novel catalytic activities: The inorganic nanoparticles can act as catalysts, while the organic matrix provides support and selectivity.

The development of hybrid materials using this compound could potentially lead to novel materials with interesting optical or electronic properties arising from the indenyl moiety.

Table 2: Examples of Phosphonic Acids in Hybrid Materials (General)

| Phosphonic Acid Example | Inorganic Component | Organic Component | Application |

| Vinylphosphonic Acid | Silica (B1680970) (SiO₂) | Poly(vinyl alcohol) | Proton-conducting membrane |

| Phenylphosphonic Acid | Titania (TiO₂) | Epoxy Resin | High refractive index coating |

| Octylphosphonic Acid | Zirconia (ZrO₂) | Polyethylene | Mechanically reinforced nanocomposite |

Note: This table provides general examples and does not include this compound due to a lack of specific data.

Applications in Advanced Functional Materials (general)

The versatility of phosphonic acids extends to a wide range of advanced functional materials. The ability to tune both the inorganic binding and the organic functionality allows for the design of materials with specific and often "smart" properties. While the role of this compound in this area is yet to be explored, the broader class of phosphonic acids has been investigated for:

Sensors: Phosphonic acid-functionalized surfaces can be designed to selectively bind to specific analytes, leading to a detectable signal change.

Molecular electronics: The formation of ordered monolayers allows for the study and utilization of the electronic properties of single molecules.

Biomaterials: Phosphonic acids can be used to anchor bioactive molecules to implant surfaces, promoting tissue integration and preventing rejection.

Luminescent materials: Lanthanide complexes with phosphonate (B1237965) ligands can exhibit strong and long-lasting luminescence, making them suitable for applications in lighting and bio-imaging.

The unique structure of the indenyl group in this compound could offer interesting possibilities in the design of novel functional materials, particularly in areas where specific molecular arrangements or electronic properties are desired.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1H-Inden-1-yl)phosphonic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reacting indene derivatives with phosphonic acid precursors under controlled conditions. For example, analogous compounds like phenylphosphonic acid are synthesized via hydrolysis of phosphonates using concentrated HCl at reflux . Optimization may involve adjusting stoichiometry, temperature, and catalysts. Hydrothermal methods (e.g., 120–200°C for 12–48 hours) are effective for stabilizing reactive intermediates, as seen in phosphonic acid-based MOF synthesis .

- Key Considerations : Monitor pH and solvent polarity to avoid side reactions (e.g., oxidation of the indenyl group). Characterization via P NMR and FT-IR ensures purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.